molecular formula C14H18FN5O B6448741 5-fluoro-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine CAS No. 2548992-31-8

5-fluoro-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine

Cat. No.: B6448741
CAS No.: 2548992-31-8
M. Wt: 291.32 g/mol
InChI Key: AMMPDNREBQZLBF-UHFFFAOYSA-N
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Description

The compound 5-fluoro-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine features a pyridine core substituted at position 5 with fluorine, a methoxy group at position 2, and a pyrrolidine moiety modified with a 4-methyl-1,2,4-triazole group. This structure integrates fluorine’s electronic effects, a methoxy linker for solubility modulation, and heterocyclic components (pyrrolidine and triazole) that may enhance binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

5-fluoro-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O/c1-19-10-17-18-13(19)8-20-5-4-11(7-20)9-21-14-3-2-12(15)6-16-14/h2-3,6,10-11H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMPDNREBQZLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Relevance/Notes Reference
Target Compound C₁₄H₁₇FN₄O₂ 310.32 g/mol 5-F-pyridine, triazole-pyrrolidine-methoxy Potential kinase inhibition or antimicrobial activity (inferred)
5-fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride C₉H₁₁FN₂·2HCl 239.11 g/mol Pyrrolidine directly attached; dihydrochloride salt Improved solubility due to salt form; simpler structure
5-fluoro-2-[5-(4-piperidinylmethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride C₁₄H₁₆FN₅O·HCl 341.79 g/mol Oxadiazole-piperidine substituent Pharmacological applications (e.g., CNS targets)
5-fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine C₁₂H₁₂FN₃O 249.25 g/mol Pyrimidine core; p-tolylmethoxy group Fungicidal activity (nucleic acid synthesis inhibition)

Physicochemical and Pharmacokinetic Properties

  • Fluorine Impact : All compounds include a fluorine atom at position 5 (pyridine/pyrimidine), enhancing electronegativity and metabolic stability by reducing oxidative degradation .
  • Solubility: The dihydrochloride salt of 5-fluoro-2-(pyrrolidin-3-yl)pyridine (CAS EN300-245100) exhibits 95% purity and improved aqueous solubility compared to the non-salt form of the target compound .

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